molecular formula C19H14N4O3S B10901721 N-(naphthalen-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(naphthalen-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10901721
M. Wt: 378.4 g/mol
InChI Key: YXGNWXXVGDFZOQ-UHFFFAOYSA-N
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Description

N~1~-(2-NAPHTHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-NAPHTHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Thioether Formation: The nitrobenzimidazole is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the naphthyl group is introduced through an acylation reaction to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzimidazole core may bind to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, thiabendazole, which are known for their antiparasitic properties.

    Nitrobenzimidazoles: Compounds like metronidazole, which are used as antibiotics.

Uniqueness

N~1~-(2-NAPHTHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the naphthyl and nitrobenzimidazole moieties, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14N4O3S/c24-18(20-14-6-5-12-3-1-2-4-13(12)9-14)11-27-19-21-16-8-7-15(23(25)26)10-17(16)22-19/h1-10H,11H2,(H,20,24)(H,21,22)

InChI Key

YXGNWXXVGDFZOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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